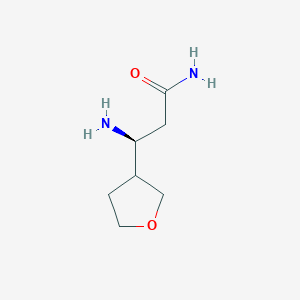(3S)-3-Amino-3-(oxolan-3-yl)propanamide
CAS No.:
Cat. No.: VC17851581
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | (3S)-3-amino-3-(oxolan-3-yl)propanamide |
| Standard InChI | InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m0/s1 |
| Standard InChI Key | APFKUILWHYNEMI-GDVGLLTNSA-N |
| Isomeric SMILES | C1COCC1[C@H](CC(=O)N)N |
| Canonical SMILES | C1COCC1C(CC(=O)N)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, (3S)-3-amino-3-(oxolan-3-yl)propanamide, defines its core structure:
-
Oxolane ring: A five-membered tetrahydrofuran ring with oxygen at position 1.
-
Amino-propanamide side chain: A three-carbon chain bearing an amino group (-NH2) and a terminal amide (-CONH2) at the 3-position of the oxolane ring .
-
Chirality: The (3S) configuration indicates the spatial arrangement of substituents around the third carbon, critical for molecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O₂ | |
| Molecular Weight | 158.20 g/mol | |
| XLogP3-AA (Log P) | -1.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar SA | 78.3 Ų | |
| Rotatable Bonds | 2 |
Physicochemical and Computed Properties
Solubility and Lipophilicity
The compound’s low Log P (-1.3) and high polar surface area (78.3 Ų) predict high aqueous solubility but poor membrane permeability, typical of polar amino acid derivatives . These traits may limit oral bioavailability but favor applications in hydrophilic environments.
Stability and Reactivity
-
Hydrolytic Stability: The amide group may undergo slow hydrolysis under acidic or basic conditions, necessitating pH-controlled formulations.
-
Stereochemical Integrity: The undefined stereocenters (two undefined in analogs) highlight potential racemization risks during synthesis or storage .
Challenges and Future Directions
-
Stereoselective Synthesis: Developing cost-effective methods to produce the (3S) enantiomer at scale.
-
Biological Profiling: In vitro and in vivo studies to assess toxicity, metabolic stability, and target engagement.
-
Computational Modeling: Molecular dynamics simulations to predict binding affinities with proteins of interest.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume